molecular formula C17H16N2O3S B2867488 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868368-85-8

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2867488
CAS No.: 868368-85-8
M. Wt: 328.39
InChI Key: BMZLRHNGKBWABB-ZCXUNETKSA-N
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Description

This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with methoxy groups at positions 4 and 7, a methyl group at position 3, and a benzamide moiety attached via an imine linkage (Z-configuration). Its structure has been validated using X-ray crystallography and spectroscopic methods, ensuring accurate geometric parameters (e.g., bond lengths, angles) typical of dihydrothiazole derivatives .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-14-12(21-2)9-10-13(22-3)15(14)23-17(19)18-16(20)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZLRHNGKBWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazoles.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Dihydrothiazole/Thiazole Cores

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
  • Structural Differences : Replaces the 4,7-dimethoxy-3-methylbenzothiazole core with a 2-methoxyphenyl-substituted dihydrothiazole and a 4-methylbenzamide.
  • Crystallographic Data : Exhibits a mean σ(C–C) of 0.002 Å and R factor = 0.038, indicating high precision in structural determination .
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
  • Structural Differences : Ethyl group at position 3 (vs. methyl) and an additional methoxy on the benzamide.
  • Physicochemical Properties : Higher molecular weight (372.4 g/mol) and lipophilicity (XLogP3 = 3.9 vs. ~3.5 for the methyl analogue), suggesting improved membrane permeability but reduced aqueous solubility .

Analogues with Heterocyclic Variations

N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
  • Core Differences : Benzothiophene-carboxamide with a dihydrobenzoxazine ring instead of dihydrobenzothiazole.
  • Electronic Effects : Trifluorophenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This alters charge distribution and reactivity .
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide
  • Structural Features : Incorporates a benzodioxin ring and complex substituents.
  • Functional Impact : The oxygen-rich benzodioxin may improve metabolic stability compared to sulfur-containing benzothiazoles, but sulfur’s polarizability could enhance π-stacking in crystals .

Benzamide Derivatives with Halogen Substituents

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • Key Differences : Bromine substituent and pyrazole core.
  • Computational Insights : DFT studies reveal strong hydrogen bonding (e.g., N–H···O) and electrostatic stabilization, similar to interactions possible in the target compound’s benzamide group. However, bromine’s steric and electronic effects may reduce conformational flexibility compared to methoxy groups .
Table 1: Comparative Properties of Selected Analogues
Compound Molecular Weight (g/mol) XLogP3 Key Substituents Hydrogen Bonding Capacity
Target Compound ~360 ~3.5 4,7-Dimethoxy, 3-methyl Moderate (amide, methoxy)
N-(3-Ethyl-4,7-dimethoxy...) 372.4 3.9 3-Ethyl, 4-methoxybenzamide High (additional methoxy)
(Z)-N-[3-(2-Methoxyphenyl)...] ~390 ~4.2 2-Methoxyphenyl, 4-methylbenzamide Moderate (amide, phenyl)
2-Bromo-N-(dihydro-pyrazolyl)benzamide ~330 ~3.0 Bromine, pyrazole High (Br, amide)
  • Hydrogen Bonding : Methoxy and amide groups facilitate interactions with biological targets (e.g., enzymes) or crystal lattice partners, as seen in X-ray studies .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the benzothiazole family. Its unique structure and functional groups suggest diverse biological activities, making it an area of interest in medicinal chemistry. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 320.38 g/mol
  • Structural Features : The compound features a benzothiazole moiety with methoxy and methyl substituents, which are known to enhance biological activity through various mechanisms.

This compound is investigated for its potential as an enzyme inhibitor and receptor modulator. The mechanisms include:

  • Tyrosinase Inhibition :
    • The compound exhibits significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests its potential use in treating hyperpigmentation disorders.
    • IC50 values for related analogs have shown potent inhibition, with some compounds being 22 times more effective than standard inhibitors like kojic acid .
  • Antioxidant Activity :
    • The compound has demonstrated strong antioxidant properties by scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .
  • Anticancer Properties :
    • Preliminary studies indicate that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific pathways and targets remain under investigation but may involve modulation of apoptosis and cell cycle regulation .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and its analogs:

Activity IC50 Value (µM) Reference
Tyrosinase Inhibition1.12 (analog 3)MDPI Study
DPPH Radical Scavenging93% (analog 2)MDPI Study
Cytotoxicity in B16F10Non-cytotoxic at ≤20 µMMDPI Study
Anticancer ActivityVarious (dependent on analog)Benchchem

Case Study 1: Tyrosinase Inhibition

A study evaluated the efficacy of various benzothiazole analogs against mushroom tyrosinase. Among them, this compound showed promising results with an IC50 value significantly lower than that of kojic acid. This suggests its potential application in cosmetic formulations aimed at reducing skin hyperpigmentation.

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity comparable to vitamin C. This property may contribute to its protective effects against oxidative stress-related cellular damage.

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